molecular formula C14H14FNO3S B4849018 1-(2-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide

1-(2-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide

Cat. No.: B4849018
M. Wt: 295.33 g/mol
InChI Key: GWBBLNVXMQHLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide, also known as "Fimasartan," is a sulfonamide derivative that is used as an angiotensin II receptor antagonist. It was first synthesized in 2007 and has been studied extensively for its potential use in treating hypertension and other cardiovascular diseases.

Scientific Research Applications

Fimasartan has been extensively studied for its potential use in treating hypertension and other cardiovascular diseases. It works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict and raises blood pressure. Several studies have shown that Fimasartan is effective in reducing blood pressure in patients with hypertension and has a similar efficacy to other angiotensin II receptor antagonists.

Mechanism of Action

Fimasartan works by selectively blocking the AT1 receptor, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, Fimasartan causes blood vessels to dilate, reducing blood pressure. It also has been shown to have anti-inflammatory effects and may help improve endothelial function.
Biochemical and Physiological Effects:
Fimasartan has been shown to have several biochemical and physiological effects. It reduces blood pressure by blocking the AT1 receptor, which leads to vasodilation and increased blood flow. It may also have anti-inflammatory effects, which could be beneficial in treating cardiovascular diseases. Additionally, Fimasartan has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of using Fimasartan in lab experiments is its high yield synthesis method, which makes it a cost-effective compound to produce. Additionally, it has been extensively studied and has a well-established mechanism of action. However, one limitation of using Fimasartan in lab experiments is that it is primarily used as a drug for treating hypertension and other cardiovascular diseases, so its applications may be limited to these areas.

Future Directions

There are several future directions for research on Fimasartan. One area of interest is its potential use in treating other diseases beyond hypertension and cardiovascular diseases. For example, it may have anti-inflammatory effects that could be beneficial in treating other inflammatory conditions. Additionally, further studies could explore its potential use in combination with other drugs for treating hypertension and other diseases. Overall, Fimasartan is a promising compound that has the potential to be used in a variety of scientific research applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-14-9-5-4-8-13(14)16-20(17,18)10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBBLNVXMQHLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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